molecular formula C9H7NO3S B1267729 2-(Benzo[d]thiazol-2-yloxy)acetic acid CAS No. 2875-32-3

2-(Benzo[d]thiazol-2-yloxy)acetic acid

Katalognummer: B1267729
CAS-Nummer: 2875-32-3
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: OPQIOIYLAKHILI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]thiazol-2-yloxy)acetic acid is an organic compound with the molecular formula C9H7NO3S. It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yloxy)acetic acid typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzo[d]thiazol-2-yloxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(Benzo[d]thiazol-2-yloxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 2-(Benzo[d]thiazol-2-yloxy)acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other benzothiazole derivatives may not be as effective .

Biologische Aktivität

2-(Benzo[d]thiazol-2-yloxy)acetic acid (CAS No. 2875-32-3) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, mechanisms of action, and therapeutic potential of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzo[d]thiazole moiety linked to an acetic acid group. This structure is significant for its interaction with biological targets.

This compound exhibits various biochemical properties that contribute to its biological activity:

  • Solubility : The compound is moderately soluble in organic solvents, which affects its bioavailability.
  • Stability : It demonstrates stability under physiological conditions, making it suitable for in vivo studies.

Antiinflammatory Activity

Research has indicated that derivatives of benzothiazole, including this compound, possess anti-inflammatory properties. A study demonstrated that related compounds could inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. In vitro assays showed effective inhibition with EC50 values ranging from 118 nM to 177 nM for structurally similar compounds .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. For instance, a series of benzothiazole-2-thiol derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 1.2 nM against the SKRB-3 cell line, indicating potent anticancer activity . While specific data on this compound is limited, its structural similarity suggests potential efficacy in cancer treatment.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Cell Signaling Modulation : It can influence key signaling pathways involved in inflammation and cancer progression.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a possible mechanism for this compound as well .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
GK510 (N-acylated derivative)Anti-inflammatory118 nM
GK543 (N-alkylated derivative)Anti-inflammatory177 nM
Benzothiazole-2-thiol (Compound 7e)Anticancer1.2 nM (SKRB-3)
Benzothiazole derivativesGeneral anticancerVarious

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQIOIYLAKHILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287916
Record name 2-(Benzo[d]thiazol-2-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-32-3
Record name 2875-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzo[d]thiazol-2-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 60 (1.32 g, 5.6 mmol) in MeOH was added NaOH (3M, 75 mL, 0.22 mol) dropwise. The mixture was stirred at room temperature over night. It was then cooled in an ice-water bath and acidified to pH<2 with HCl (2N). The mixture was then extracted with CHCl3 (3×). The combined organic layers were dried over Na2SO4 and concentrated in vacuum to yield 61 as a white solid (1.0 g, 86%).
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods II

Procedure details

The mixture of 2-benzothiazolol (320 mg, 2.1 mmol), potassium carbonate (910 mg, 6.6 mmol), ethyl bromoacetate (500 mg, 3.0 mmol) and acetone (25 ml) was refluxed for 15 h. After cooling, the mixture was filtered to remove potassium carbonate. The filtrate was concentrated under reduced pressure. To this residue, 10 ml of dioxane and 14 ml 5% sodium hydroxide solution were added. After the mixture was stirred at room temperature overnight, it was acidified with hydrochloric acid to pH 1, and then extracted three times with ethyl acetate (20 ml each). Organic phases were combined, washed with water and brine, dried over magnesium sulfate, filtered, and then evaporated in vacuo. The residue was recrystallized from ethanol and petroleum ether to give 290 mg benzothiazole-2-oxyacetic acid as white crystals, mp 168-170° C.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.